molecular formula C13H17NO4S B8408957 2-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid

2-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid

Cat. No.: B8408957
M. Wt: 283.35 g/mol
InChI Key: FLKGPVZNKVSXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is known for its diverse biological and medicinal importance. The tosyl group (p-toluenesulfonyl) attached to the pyrrolidine ring enhances its reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

The synthesis of 2-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid typically involves the reaction of pyrrolidine derivatives with tosyl chloride under basic conditions. One common method includes the following steps:

    Formation of Pyrrolidine Derivative: Pyrrolidine is reacted with an appropriate acetic acid derivative to form pyrrolidine-2-acetic acid.

    Tosylation: The pyrrolidine-2-acetic acid is then treated with tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as triethylamine or pyridine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The tosyl group enhances the compound’s ability to form stable intermediates, facilitating various biochemical reactions. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

2-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its tosyl group, which enhances its reactivity and stability, making it a valuable intermediate in various chemical and biological applications.

Properties

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

2-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid

InChI

InChI=1S/C13H17NO4S/c1-10-4-6-12(7-5-10)19(17,18)14-8-2-3-11(14)9-13(15)16/h4-7,11H,2-3,8-9H2,1H3,(H,15,16)

InChI Key

FLKGPVZNKVSXBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

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